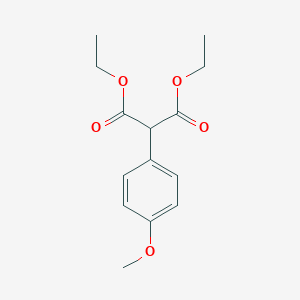
Diethyl 2-(4-methoxyphenyl)malonate
Descripción general
Descripción
Diethyl 2-(4-methoxyphenyl)malonate is a chemical compound with the CAS Number: 23197-67-3 . It has a molecular weight of 266.29 and its IUPAC name is diethyl 2-(4-methoxyphenyl)malonate . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for Diethyl 2-(4-methoxyphenyl)malonate is 1S/C14H18O5/c1-4-18-13(15)12(14(16)19-5-2)10-6-8-11(17-3)9-7-10/h6-9,12H,4-5H2,1-3H3 . This indicates the presence of 14 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
Diethyl 2-(4-methoxyphenyl)malonate is a liquid at ambient temperature . It has a flash point of 145-148/1mm .Aplicaciones Científicas De Investigación
Organic Synthesis
Application Summary
“Diethyl 2-(4-methoxyphenyl)malonate” is a known reagent in the field of organic synthesis . It’s used in cyclocondensation reactions with 1,3-dinucleophiles to afford 5-, 6- and 7- membered rings, giving a variety of so-called “malonyl heterocycles” which possess as structural element a 1,3-dicarbonyl moiety or its enolized tautomeric 1-oxo-3-hydroxy form .
Method of Application
A solution of dimethyl 2-(4-methoxyphenyl)malonate and 3-methoxyphenol in diphenylether was heated for 3 hours to 200-250°C in a metal bath. During this time, methanol was liberated. When the liberation of methanol had stopped, the reaction mixture was heated to an oil bath .
Results and Outcomes
The reaction resulted in the formation of 5-, 6- and 7- membered rings, thus giving a variety of "malonyl heterocycles" . These heterocycles are important in various fields of chemistry due to their wide range of biological activities.
Pharmaceutical Intermediates
Application Summary
“Diethyl 2-(4-methoxyphenyl)malonate” is used in the synthesis of pharmaceutical intermediates . These intermediates are then used to produce a variety of drugs.
Method of Application
The specific method of application can vary depending on the target pharmaceutical compound. Generally, it involves reactions under controlled conditions with other reagents.
Results and Outcomes
The outcome is the production of pharmaceutical intermediates that are key components in a variety of drugs .
Pesticide Intermediates
Application Summary
This compound is also used in the synthesis of pesticide intermediates . These intermediates are then used to produce various pesticides.
Method of Application
The specific method of application can vary depending on the target pesticide. It generally involves reactions under controlled conditions with other reagents.
Results and Outcomes
The outcome is the production of pesticide intermediates that are key components in a variety of pesticides .
Amino Acids
Application Summary
“Diethyl 2-(4-methoxyphenyl)malonate” can be used in the synthesis of amino acids . Amino acids are the building blocks of proteins and play a crucial role in biological processes.
Method of Application
The specific method of application can vary depending on the target amino acid. It generally involves reactions under controlled conditions with other reagents.
Results and Outcomes
The outcome is the production of amino acids that are essential for various biological processes .
Liquid Crystal Materials
Application Summary
“Diethyl 2-(4-methoxyphenyl)malonate” is used in the synthesis of liquid crystal materials . These materials have properties that are between those of conventional liquids and those of solid crystals.
Method of Application
The specific method of application can vary depending on the target liquid crystal material. It generally involves reactions under controlled conditions with other reagents.
Results and Outcomes
The outcome is the production of liquid crystal materials that are used in various applications, including displays in electronic devices .
Insect Warning Pheromones
Application Summary
This compound is also used in the synthesis of insect warning pheromones . These pheromones are chemicals that insects use to communicate with each other.
Method of Application
The specific method of application can vary depending on the target pheromone. It generally involves reactions under controlled conditions with other reagents.
Results and Outcomes
The outcome is the production of insect warning pheromones that are used in pest control .
Safety And Hazards
Propiedades
IUPAC Name |
diethyl 2-(4-methoxyphenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-4-18-13(15)12(14(16)19-5-2)10-6-8-11(17-3)9-7-10/h6-9,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHBIWJHLHGDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)OC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382865 | |
| Record name | Diethyl 2-(4-methoxyphenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(4-methoxyphenyl)malonate | |
CAS RN |
23197-67-3 | |
| Record name | Diethyl 2-(4-methoxyphenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



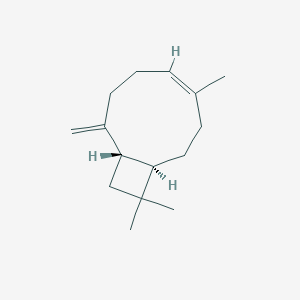
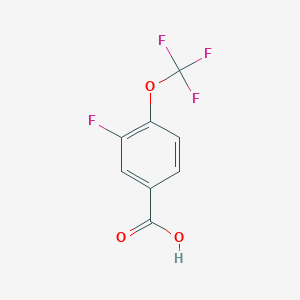





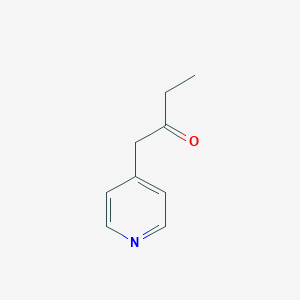

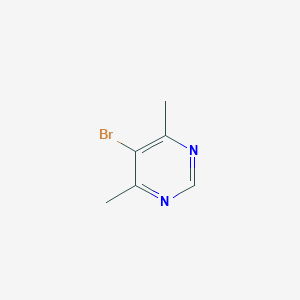
![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)
